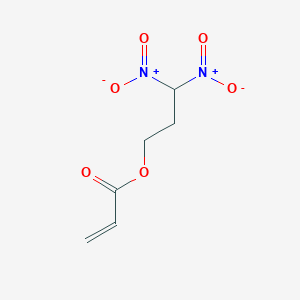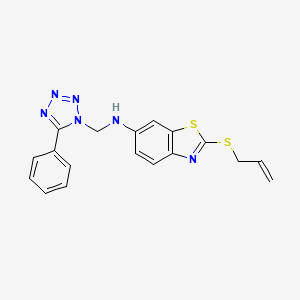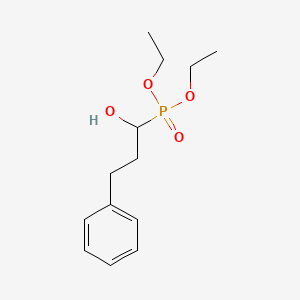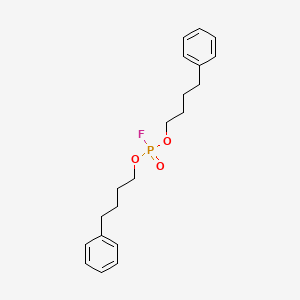
Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid is a compound with the molecular formula C5H16O2Si2. It is also known by its chemical name, 1,1,3,3,3-pentamethyldisiloxan-1-ol. This compound is characterized by the presence of both silicon and oxygen atoms, making it a part of the organosilicon compounds family. It is commonly used in various industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid can be synthesized through several methods. One common synthetic route involves the reaction of chloropentamethyldisiloxane with water under controlled conditions. The reaction typically requires a catalyst and is carried out at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using specialized equipment to ensure purity and consistency. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other organosilicon compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and bromine are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes .
Wissenschaftliche Forschungsanwendungen
Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for various biological studies.
Industry: The compound is employed in the production of silicone-based materials and coatings
Wirkmechanismus
The mechanism by which hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid exerts its effects involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound allow it to participate in a range of chemical reactions, influencing the pathways and processes in which it is involved. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid can be compared with other similar compounds such as:
Trimethylsilanol: Another organosilicon compound with similar properties but different reactivity.
Hexamethyldisiloxane: A related compound with a different molecular structure and applications.
Pentamethyldisiloxane: Similar in structure but with distinct chemical behavior and uses
These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and applications.
Eigenschaften
CAS-Nummer |
82389-59-1 |
|---|---|
Molekularformel |
C6H20O5SSi2 |
Molekulargewicht |
260.46 g/mol |
IUPAC-Name |
hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid |
InChI |
InChI=1S/C5H16O2Si2.CH4O3S/c1-8(2,3)7-9(4,5)6;1-5(2,3)4/h6H,1-5H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
UUWHHYJOSDVDDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(C)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)

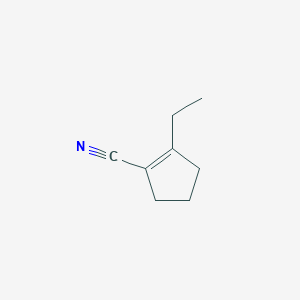
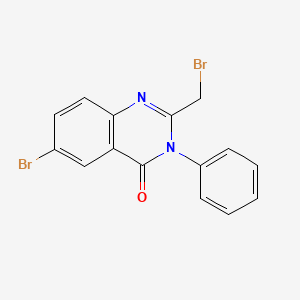
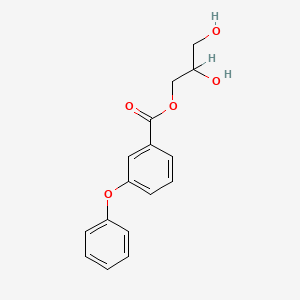

![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14408646.png)
